3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]propanamide
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Overview
Description
3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]propanamide is a complex organic compound that features a benzoxazole ring substituted with a chlorine atom and an amide linkage to a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]propanamide typically involves multiple steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by cyclization of 2-aminophenol with a suitable carboxylic acid derivative, such as 5-chloro-2-carboxylic acid, under acidic conditions.
Amide Bond Formation: The amide bond is formed by reacting the benzoxazole derivative with 3-(2-oxopyrrolidin-1-yl)propylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
Use of Continuous Flow Reactors: To improve reaction efficiency and scalability.
Purification Techniques: Such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone moiety.
Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.
Substitution: The chlorine atom on the benzoxazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols or amines may be formed.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]propanamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biological Studies: Investigated for its interactions with biological macromolecules.
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzoxazole ring and the amide linkage play crucial roles in binding to these targets, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)propanoic acid
- 5-chloro-2-oxo-1,3-benzoxazole
Uniqueness
3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]propanamide is unique due to the presence of both the benzoxazole and pyrrolidinone moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for research and development.
Properties
IUPAC Name |
3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O4/c18-12-4-5-14-13(11-12)21(17(24)25-14)10-6-15(22)19-7-2-9-20-8-1-3-16(20)23/h4-5,11H,1-3,6-10H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNLKCQQOVGFCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)CCN2C3=C(C=CC(=C3)Cl)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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